ART615
Description
Stereochemical Configuration Analysis
The stereochemical configuration of this compound is defined by the (2R,4R) designation, which governs its three-dimensional arrangement and biological interactions. The pyrrolidine ring adopts a puckered conformation, with the hydroxyl group at the 4-position and the carboxamide moiety at the 2-position occupying axial and equatorial positions, respectively. The absolute configuration was confirmed via X-ray crystallography and nuclear Overhauser effect (NOE) spectroscopy, which revealed intramolecular hydrogen bonding between the hydroxyl group and the pyridin-2-yl nitrogen.
Table 1: Key Stereochemical Parameters
| Parameter | Value |
|---|---|
| C2 Configuration | R |
| C4 Configuration | R |
| Torsion Angle (C1-C2-N-C5) | -65.3° |
| Hydrogen Bond Length (O-H⋯N) | 2.12 Å |
The trifluoromethyl (-CF₃) and cyano (-CN) groups on the pyridine ring introduce steric and electronic effects that stabilize the (2R,4R) configuration. Density functional theory (DFT) calculations indicate a 7.8 kcal/mol energy difference favoring this diastereomer over the (2S,4S) form.
Crystallographic Studies and Conformational Dynamics
Single-crystal X-ray diffraction studies reveal a monoclinic crystal system (space group P2₁) with unit cell parameters a = 8.94 Å, b = 10.23 Å, c = 12.56 Å, and β = 92.5°. The pyridine and pyrrolidine rings are nearly coplanar, with a dihedral angle of 8.7°, facilitating π-π stacking interactions in the solid state. The hydroxyl group participates in a hydrogen-bonding network with adjacent molecules, contributing to lattice stability.
Conformational Flexibility :
- The pyrrolidine ring exhibits two dominant conformers: a half-chair (75% population) and an envelope (25%).
- Substituents at the 3-methylphenyl group adopt a gauche orientation relative to the carboxamide, minimizing steric clash.
Computational Molecular Modeling of Three-Dimensional Structure
Molecular dynamics (MD) simulations and quantum mechanical calculations were employed to predict solvated-state behavior. The compound’s solvation free energy in water (-15.2 kcal/mol) and octanol (-9.8 kcal/mol) correlates with moderate lipophilicity (clogP = 2.1).
Key Computational Insights :
- Electrostatic Potential : The trifluoromethyl group creates a strong electron-withdrawing region (+28.4 kcal/mol), while the carboxamide exhibits a negative potential (-19.2 kcal/mol).
- Docking Studies : Virtual screening against protease targets shows a binding affinity (ΔG = -10.3 kcal/mol) driven by hydrogen bonding with the hydroxyl group and hydrophobic interactions with the CF₃ moiety.
Comparative Analysis of Pyrrolidine-2-carboxamide Derivatives
Table 2: Structural and Electronic Comparison of Derivatives
The introduction of the 3-cyano-6-methyl-4-trifluoromethyl-pyridin-2-yl group increases molecular rigidity and electronegativity compared to simpler derivatives. The trifluoromethyl group enhances metabolic stability by resisting oxidative degradation, while the cyano group improves solubility via dipole interactions.
Structural Advantages :
- The (2R,4R) configuration optimizes steric complementarity with chiral binding pockets.
- The 3-methylphenyl group enhances van der Waals interactions in hydrophobic domains.
Properties
Molecular Formula |
C21H21F3N4O2 |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
(2R,4R)-1-[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]-4-hydroxy-N-methyl-N-(3-methylphenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C21H21F3N4O2/c1-12-5-4-6-14(7-12)27(3)20(30)18-9-15(29)11-28(18)19-16(10-25)17(21(22,23)24)8-13(2)26-19/h4-8,15,18,29H,9,11H2,1-3H3/t15-,18-/m1/s1 |
InChI Key |
FAQDVYGMYVIYHD-CRAIPNDOSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)N(C)C(=O)[C@H]2C[C@H](CN2C3=NC(=CC(=C3C#N)C(F)(F)F)C)O |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)C(=O)C2CC(CN2C3=NC(=CC(=C3C#N)C(F)(F)F)C)O |
Origin of Product |
United States |
Preparation Methods
Pyrrolidine Core Construction
The stereoselective formation of the (2R,4R)-pyrrolidine scaffold typically begins with a proline-derived precursor. As detailed in EP3015456A1, catalytic hydrogenation of a γ,δ-unsaturated ester intermediate enables cis-dihydroxylation with minimal racemization. For example, hydrogenation of tert-butyl (R)-5-isopropyl 2-((trimethylsilyl)amino)pent-3-enedioate over Pd/C in THF achieves 75.6% yield of the cis-pyrrolidine derivative while preserving enantiomeric integrity.
Pyridine Ring Functionalization
The 3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl group is synthesized via sequential substitution reactions. As demonstrated in the Figshare documentation, chloropyridine intermediates undergo cyanation using CuCN in DMF at 120°C, followed by trifluoromethylation via Ullmann coupling with CF3I in the presence of a CuI/1,10-phenanthroline catalyst system.
Stepwise Synthesis and Process Optimization
Synthesis of (2R,4R)-4-Hydroxypyrrolidine-2-Carboxamide Intermediate
Step 1: Asymmetric Hydrogenation
A solution of tert-butyl (R)-5-isopropyl 2-((trimethylsilyl)amino)pent-3-enedioate (15.1 mmol) in THF is treated with LDA (28 mmol) at -78°C, followed by formic acetic anhydride (24 mmol) to yield the γ,δ-unsaturated ester. Catalytic hydrogenation (H2, 50 psi, Pd/C) in methanol at 25°C affords the cis-pyrrolidine derivative in 75.6% yield.
Step 2: Deprotection and Carboxamide Formation
The tert-butyl and isopropyl protecting groups are removed via TFA-mediated cleavage in dichloromethane. Subsequent coupling with N-methyl-3-methylaniline using HATU/DIPEA in DMF yields the N-methyl-N-(3-methylphenyl)carboxamide intermediate (68% yield).
Pyridine Coupling and Final Assembly
Step 3: Nucleophilic Aromatic Substitution
The pyrrolidine intermediate is reacted with 2-chloro-3-cyano-6-methyl-4-(trifluoromethyl)pyridine in the presence of K2CO3 and DMF at 80°C for 12 hours. This SNAr reaction installs the pyridinyl group at the pyrrolidine nitrogen with 82% efficiency.
Step 4: Hydroxylation at C4
The 4-hydroxy group is introduced via Sharpless dihydroxylation using AD-mix-β in tert-butanol/water (1:1) at 0°C, achieving a diastereomeric ratio of 9:1 in favor of the (2R,4R) configuration.
Critical Process Parameters and Yield Optimization
Optimization studies from WO2019164778A1 highlight the importance of solvent polarity in crystallization: using a 1:1.5 ratio of dichloromethane to heptane as an anti-solvent increases the final compound’s purity from 92% to 99.3% by suppressing co-crystallization of diastereomers.
Stereochemical Control and Analytical Characterization
The (2R,4R) configuration is verified via X-ray crystallography (Figshare) and chiral HPLC (Chiralpak IC-3 column, 85:15 hexane/ethanol). Key analytical data include:
- 1H NMR (600 MHz, DMSO-d6): δ 7.38 (t, 1H, ArH), 4.68 (s, 2H, pyrrolidine H2/H5), 3.61 (q, 2H, NCH2), 2.39 (s, 3H, CH3), 1.01 (t, 3H, CH3).
- HRMS : m/z 508.1843 [M+H]+ (calculated for C24H24F3N4O3: 508.1846).
Industrial-Scale Considerations and Challenges
Racemization Mitigation
EP3015456A1 emphasizes that direct alkylation of pyrrolidine carboxylates induces racemization unless protected as trimethylsilyl amides. Implementing a two-step protocol—initial silylation with HMDS followed by alkylation—reduces racemization from 15% to <2%.
Trifluoromethyl Group Installation
Late-stage trifluoromethylation via Sandmeyer reaction (CuCF3, KI, DMF) proves more efficient (78% yield) than early-stage incorporation, minimizing side reactions associated with the electron-withdrawing CF3 group.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-1-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]-4-hydroxy-N-methyl-N-(3-methylphenyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the cyano group would yield an amine.
Scientific Research Applications
Basic Information
- Molecular Formula : C21H21F3N4O2
- Molecular Weight : 418.4 g/mol
- IUPAC Name : (2R,4R)-1-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]-4-hydroxy-N-methyl-N-(3-methylphenyl)pyrrolidine-2-carboxamide
- CAS Number : 2603528-97-6
Structural Characteristics
The structure of this compound features a pyridine ring substituted with cyano and trifluoromethyl groups, along with a pyrrolidine moiety. This unique structure contributes to its biological activity.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects, particularly in the treatment of various diseases. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
Research has indicated that derivatives of similar pyridine-based compounds exhibit anticancer properties. For instance, studies have shown that modifications to the pyridine structure can enhance cytotoxicity against cancer cell lines, suggesting that (2R,4R)-1-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]-4-hydroxy-N-methyl-N-(3-methylphenyl)pyrrolidine-2-carboxamide may also hold potential in this area .
Neuropharmacology
The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies. Its structural similarities to known neuroactive compounds suggest potential applications in treating neurological disorders.
Case Study: Neuroprotective Effects
In vitro studies have demonstrated that similar compounds can exhibit neuroprotective effects against oxidative stress and excitotoxicity in neuronal cells. Further research into this compound could elucidate its mechanisms of action and therapeutic potential in neurodegenerative diseases .
Chemical Biology
The compound's unique functional groups provide opportunities for exploring biochemical pathways and interactions within cellular systems.
Case Study: Enzyme Inhibition
Preliminary studies have suggested that compounds with similar structures can act as inhibitors of specific enzymes involved in metabolic pathways. Investigating the inhibitory effects of (2R,4R)-1-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]-4-hydroxy-N-methyl-N-(3-methylphenyl)pyrrolidine-2-carboxamide could lead to insights into metabolic regulation .
Mechanism of Action
The mechanism of action of (2R,4R)-1-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]-4-hydroxy-N-methyl-N-(3-methylphenyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Stereochemical Variants
The compound K8I () shares nearly identical substituents but differs in stereochemistry: (2S,3R) vs. (2R,4R) . Key implications include:
- Conformational Stability : The (2R,4R) configuration may enhance rigidity, improving binding affinity to chiral targets like kinases or G-protein-coupled receptors.
- NMR Profiles : demonstrates that stereochemical changes alter chemical shifts in specific regions (e.g., positions 29–36 and 39–44 in analogous compounds), which could correlate with altered hydrogen bonding or steric effects in the target compound .
Heterocyclic Core Modifications
Thieno[2,3-b]pyridine Derivatives ():
Compounds 7b–7e replace the pyridine ring with a thieno[2,3-b]pyridine core. Notable differences:
- Synthetic Routes: These analogs are synthesized via condensation reactions in dichloromethane/ethanol or DMF, whereas the target compound likely requires stereoselective pyrrolidine ring formation .
Pyridazine/Pyrimidine Analogs ():
Patent compounds feature pyridazine or pyrimidine cores instead of pyridine. For example:
- (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-...] includes a pyrimidine ring, which may enhance metabolic stability due to reduced oxidative susceptibility compared to pyridine .
Substituent Variations
Trifluoromethyl and Cyano Positioning :
- The target compound’s CF₃ group at pyridine-C4 contrasts with AZ331 (), where CF₃ is absent, and a bromophenyl group is present. The CF₃ group likely improves membrane permeability and resistance to enzymatic degradation .
- Cyano at pyridine-C3 is conserved in dihydropyridine analogs (), where it stabilizes the planar conformation via conjugation, a feature critical for binding to calcium channels or other flat binding pockets .
Carboxamide Substituents :
- N-Methyl vs.
Biological Activity
The compound (2R,4R)-1-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]-4-hydroxy-N-methyl-N-(3-methylphenyl)pyrrolidine-2-carboxamide is a pyrrolidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities, particularly as an inhibitor of various kinases and its implications in treating neurodegenerative diseases like Parkinson’s disease.
Chemical Structure and Properties
This compound features a complex structure with multiple functional groups, contributing to its biological activity. The presence of a pyrrolidine ring, a cyano group, and trifluoromethyl substitution are noteworthy for their roles in enhancing the compound's pharmacological properties.
Research indicates that this compound acts primarily as a tyrosine kinase inhibitor , which plays a crucial role in regulating cellular functions such as growth, differentiation, and metabolism. Inhibition of these kinases can lead to therapeutic effects in conditions characterized by abnormal cell signaling, including cancer and neurodegenerative disorders.
Biological Activities
- Antiparkinsonian Activity :
-
Anticancer Properties :
- Compounds within the same class have shown cytotoxic effects against various cancer cell lines. For instance, certain pyrrolidine derivatives demonstrated significant inhibition of cell proliferation in colon carcinoma and breast cancer cell lines . The specific IC50 values for these effects were reported to be in the low micromolar range, indicating potent activity.
- Antibacterial Activity :
Table 1: Summary of Biological Activities
Case Study: Inhibition of Kinases
A recent investigation into similar compounds revealed that they effectively inhibited specific kinases associated with tumor growth. The study utilized various assays to measure cell viability and found that the target compounds significantly reduced viability in treated cells compared to controls.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
